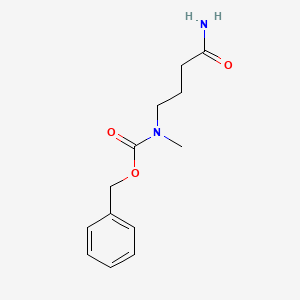

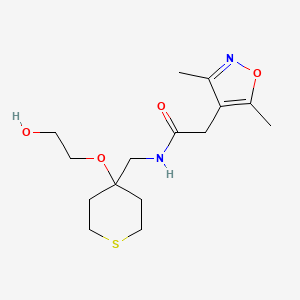

![molecular formula C16H11N3O2S B2694223 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide CAS No. 1705929-06-1](/img/structure/B2694223.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their wide range of biological properties such as anticancer and antiviral activities, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole ring system . This ring system is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” are dependent on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, indicating a methodological approach to constructing complex molecules that exhibit significant biological activities. For instance, compounds with imidazo[1,2-a]pyridine cores were synthesized and evaluated for their DNA-binding properties, demonstrating strong affinities which suggest potential applications in targeting specific DNA sequences or structures within biological research or therapeutic contexts (Ismail et al., 2004).

Antimicrobial and Antiprotozoal Activity

Several studies have explored the antimicrobial activities of imidazole and furan derivatives. A study on pyrazole and imidazole derivatives synthesized via the Mannich base method showed these compounds exhibited antimicrobial properties, suggesting their potential as antimicrobial agents (Idhayadhulla et al., 2012). Additionally, compounds derived from imidazo[1,2-a]pyridine demonstrated in vitro potency against T. b. rhodesiense and P. falciparum, indicating potential applications in the treatment of protozoal infections (Ismail et al., 2004).

Cytotoxic Activity Against Cancer Cell Lines

Heterocycle-substituted phthalimide derivatives, including those with imidazo[1,2-a]pyridine and furan rings, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This research indicates the potential for developing new anticancer agents based on these chemical scaffolds (Yang et al., 2010).

Antituberculosis Activity

A significant application area for imidazo[2,1-b]thiazole derivatives is in the development of novel anti-tuberculosis agents. Imidazo[2,1-b]thiazole-5-carboxamides have been identified as a new class of compounds with potent activity against Mycobacterium tuberculosis, targeting the QcrB component critical for the electron transport chain. These findings highlight the potential of these compounds in addressing drug-resistant tuberculosis strains (Moraski et al., 2020).

Mechanism of Action

Target of Action

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those found in ovarian, colon, renal, and leukemia cell lines .

Mode of Action

The mode of action of this compound involves a series of biochemical reactions. The compound interacts with its targets by inhibiting cell proliferation, leading to growth inhibition of the cancer cells . This interaction results in changes at the cellular level, which can lead to the death of the cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to have antiproliferative activity, indicating that it may interfere with the cell cycle and inhibit the growth and division of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. This compound has been shown to have broad-spectrum antiproliferative activity against a variety of cancer cell lines . The molecular and cellular effects of this compound’s action include changes in cell proliferation and potentially cell death .

Future Directions

The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” could involve further exploration of its biological activities and potential applications in the field of medicinal chemistry. Given the wide range of biological properties of imidazo[2,1-b]thiazole derivatives , there is potential for the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Biochemical Analysis

Biochemical Properties

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been reported to have antiproliferative activity against several human tumor cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. The compound is likely to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPFABIIPUDRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

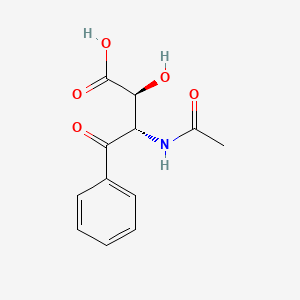

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)

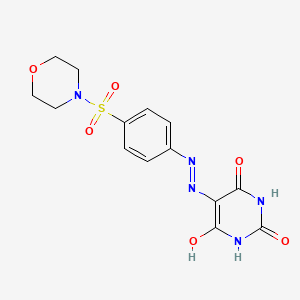

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2694146.png)

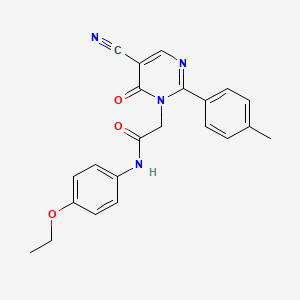

![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)

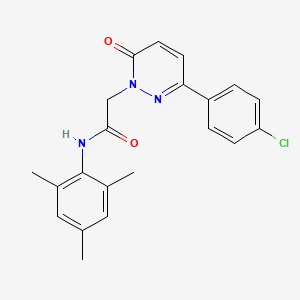

![5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694153.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2694154.png)

![dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2694157.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)